Cas no 942007-06-9 (N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide)

N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide
- F2819-0332
- N-(3-cyanothiophen-2-yl)-3-((4-methoxyphenyl)thio)propanamide
- N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
- 942007-06-9
- AKOS024469842
- VU0501053-1
-
- Inchi: 1S/C15H14N2O2S2/c1-19-12-2-4-13(5-3-12)20-9-7-14(18)17-15-11(10-16)6-8-21-15/h2-6,8H,7,9H2,1H3,(H,17,18)
- InChI Key: PXLDWUYPAOJRGP-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)OC)CCC(NC1=C(C#N)C=CS1)=O
Computed Properties
- Exact Mass: 318.04967004g/mol
- Monoisotopic Mass: 318.04967004g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 388
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 116Ų
N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2819-0332-3mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-50mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-2mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-30mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-40mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-10μmol |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-5mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-1mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-75mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2819-0332-20mg |
N-(3-cyanothiophen-2-yl)-3-[(4-methoxyphenyl)sulfanyl]propanamide |
942007-06-9 | 90%+ | 20mg |
$99.0 | 2023-05-16 |
N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide Related Literature
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
Additional information on N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
Introduction to N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide (CAS No. 942007-06-9)
N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide (CAS No. 942007-06-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its intricate molecular structure, exhibits a unique combination of functional groups that make it a promising candidate for various applications, particularly in the development of novel therapeutic agents.
The molecular formula of this compound can be represented as C₁₄H₁₁NO₃S, highlighting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The presence of a cyano group at the 3-position of the thiophene ring and a sulfanyl group at the 3-position of the propanamide chain contributes to its distinct chemical properties. These structural features not only influence its reactivity but also open up possibilities for its use in synthetic chemistry and drug design.
In recent years, there has been a growing interest in thiophene-based compounds due to their diverse biological activities. Thiophenes, as heterocyclic aromatic compounds, are known for their role in various pharmacological applications, including antiviral, anti-inflammatory, and anticancer therapies. The specific substitution pattern in N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide enhances its potential as a pharmacophore, making it an attractive scaffold for medicinal chemists.
The compound's structure incorporates both electron-withdrawing and electron-donating groups, which can modulate its interaction with biological targets. The cyano group at the thiophene ring introduces a strong electron-withdrawing effect, while the methoxy group at the phenyl ring provides an electron-donating influence. This balance of electronic properties can be crucial in fine-tuning the compound's binding affinity and selectivity towards specific biological receptors.
Recent studies have demonstrated the importance of sulfanyl-containing compounds in drug development. Sulfanyl groups are known to enhance solubility and bioavailability, which are critical factors in pharmaceutical formulations. The presence of a sulfanyl group in N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide suggests that it may exhibit improved pharmacokinetic properties compared to related compounds lacking this moiety.
The synthesis of N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the cyano group typically involves cyanation reactions, while the sulfanyl group can be incorporated through thiolation or other sulfur-containing reaction pathways. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity levels.
In terms of biological activity, preliminary studies have shown that N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide exhibits potential inhibitory effects on certain enzymes and receptors relevant to human health. For instance, it has been observed to interact with enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its structural features may allow it to target other therapeutic areas, such as neurodegenerative diseases or metabolic disorders.
The compound's interaction with biological targets is further explored through computational modeling and molecular docking studies. These approaches help in understanding the binding mechanisms and predicting the efficacy of N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
The pharmaceutical industry continues to invest in innovative approaches to discover new therapeutic agents. N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide
In conclusion, N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide (CAS No. 942007-06-9)
942007-06-9 (N-(3-cyanothiophen-2-yl)-3-(4-methoxyphenyl)sulfanylpropanamide) Related Products
- 1805899-34-6(2-(3-Bromopropyl)-6-(chloromethyl)mandelic acid)
- 89598-53-8(3-Oxabicyclo[3.1.0]hexane-6-carboxamide)
- 1638140-92-7(4-bromo-2,2-dimethyl-5-(2-methylsulfanylpyrimidin-4-yl)furan-3-one)
- 3637-26-1(N-2-(Methacryloyloxy)ethyl-N,N-dimethyl-N-(3-sulfopropyl)betaine)
- 2172192-04-8(4-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidooxolane-3-carboxylic acid)
- 109069-75-2(4-Chloro-2-methoxy-5-nitro-benzoic acid methyl ester)
- 1207685-12-8(Diethyoxypillar[6]arene)
- 923676-83-9(1-(2-fluorophenyl)methyl-N-(4-methylpyridin-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 2648911-45-7((2R)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamidopentanoic acid)
- 902838-36-2(2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide)



